molecular formula C15H20N2O B8547181 7-Benzyl-1,7-diazaspiro[4.5]decan-6-one

7-Benzyl-1,7-diazaspiro[4.5]decan-6-one

Cat. No. B8547181
M. Wt: 244.33 g/mol
InChI Key: CZZVAYRENGIIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609647B2

Procedure details

A solution of 2-(3-benzylaminopropyl)pyrrolidine-2-carboxylic acid methyl ester (133 mg) in xylene (1.5 ml) was stirred at 130° C. overnight. The mixture was cooled to room temperature, and purified by silica gel column chromatography (eluent: chloroform/methanol=10/1) to give the titled compound (90 mg).
Name
2-(3-benzylaminopropyl)pyrrolidine-2-carboxylic acid methyl ester
Quantity
133 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([CH2:10][CH2:11][CH2:12][NH:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:9][CH2:8][CH2:7][NH:6]1)=O>C1(C)C(C)=CC=CC=1>[CH2:14]([N:13]1[CH2:12][CH2:11][CH2:10][C:5]2([NH:6][CH2:7][CH2:8][CH2:9]2)[C:3]1=[O:2])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
2-(3-benzylaminopropyl)pyrrolidine-2-carboxylic acid methyl ester
Quantity
133 mg
Type
reactant
Smiles
COC(=O)C1(NCCC1)CCCNCC1=CC=CC=C1
Name
Quantity
1.5 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluent: chloroform/methanol=10/1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C2(CCCN2)CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.